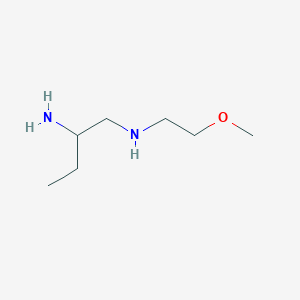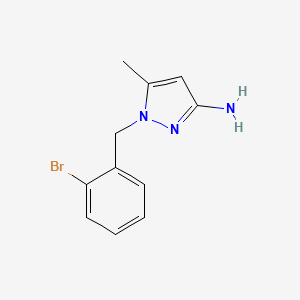![molecular formula C8H11NO2 B13175846 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It may be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[2.4]heptane: This compound shares the dioxaspiroheptane ring system but lacks the nitrile group.
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptan-4-one: Similar in structure but contains a ketone group instead of a nitrile group.
5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific combination of a spirocyclic ring system and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-7(2)4-10-5-8(7)6(3-9)11-8/h6H,4-5H2,1-2H3 |
InChI Key |
OKVVZOABEVWGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC12C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)



![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)



![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)



![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
